molecular formula C14H14N2O2 B5849928 3-Ethoxy-N-pyridin-3-yl-benzamide CAS No. 5752-85-2

3-Ethoxy-N-pyridin-3-yl-benzamide

Cat. No.: B5849928
CAS No.: 5752-85-2
M. Wt: 242.27 g/mol
InChI Key: HDGNEWOZIATKFS-UHFFFAOYSA-N
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Description

3-Ethoxy-N-pyridin-3-yl-benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative that contains both an ethoxy group and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-pyridin-3-yl-benzamide typically involves the reaction of 3-aminopyridine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-pyridin-3-yl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-N-pyridin-3-yl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-pyridin-3-yl-benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-3-yl)benzamide: Lacks the ethoxy group but shares the pyridinyl and benzamide core.

    3-Methoxy-N-pyridin-3-yl-benzamide: Contains a methoxy group instead of an ethoxy group.

    N-(4-Methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides: Contains additional methoxy groups and an anilino group.

Uniqueness

3-Ethoxy-N-pyridin-3-yl-benzamide is unique due to the presence of both the ethoxy and pyridinyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-7-3-5-11(9-13)14(17)16-12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNEWOZIATKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355263
Record name 3-Ethoxy-N-pyridin-3-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5752-85-2
Record name 3-Ethoxy-N-pyridin-3-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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